Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-
Description
Chemical Identity and Structure "Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-" (CAS 2461-42-9), also known as (S)-Glycidyl 1-naphthyl ether, is a chiral epoxide with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol . Its structure consists of an oxirane (epoxide) ring substituted with a methyl group linked to a 1-naphthalenyloxy moiety. The (S)-enantiomer is distinguished by its stereochemistry, which influences its reactivity and biological interactions.
Synthesis and Characterization
The compound is synthesized via epoxidation of allyl 1-naphthyl ether or through nucleophilic ring-opening reactions of epichlorohydrin derivatives. Key analytical data include:
- ¹H-NMR (CDCl₃): δ 2.86 (dd, J = 5.0, 2.7 Hz, 1H), 2.98 (dd, J = 5.0, 4.1 Hz, 1H), 3.51 (m, 1H), 4.14–4.40 (m, 2H), and aromatic protons at δ 6.84–8.41 .
Applications
Primarily used as a pharmaceutical intermediate, it is advised against applications involving food contact due to safety concerns .
Properties
IUPAC Name |
(2S)-2-(naphthalen-1-yloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYCPWLLBSSFBW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210153 | |
| Record name | Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61249-00-1 | |
| Record name | (2S)-2-[(1-Naphthalenyloxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61249-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl 1-naphthyl ether, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061249001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-[(1-naphthalenyloxy)methyl]-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GLYCIDYL 1-NAPHTHYL ETHER, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212652A7IH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Step 1: Etherification of α-Naphthol
α-Naphthol reacts with epichlorohydrin in a 1:1 molar ratio in the presence of sodium hydroxide (10–20% w/v) at 60–80°C for 4–6 hours. The intermediate 1-chloro-3-(1-naphthyloxy)-2-propanol forms with yields of 70–85%.
Key Variables:
-
Solvent: Toluene or dichloromethane
-
Base: NaOH or KOH
-
Temperature: 60–80°C
Step 2: Cyclization to Oxirane
The intermediate undergoes intramolecular cyclization under alkaline conditions (pH 10–12) at 25–40°C. Sodium hydroxide (2–5 eq) in aqueous ethanol facilitates ring closure, yielding the racemic oxirane derivative.
Reaction Conditions:
-
Time: 2–4 hours
-
Yield: 60–75%
-
Purity: 90–95% (requires chromatography)
Enantioselective Synthesis
The (S)-enantiomer is obtained through resolution or asymmetric synthesis. Patent EP0486478A2 highlights stereocontrol via chiral catalysts.
Chiral Resolution
Racemic oxirane is resolved using (−)-di-p-toluoyl-D-tartaric acid in ethanol. The (S)-enantiomer precipitates as a diastereomeric salt, achieving 98% enantiomeric excess (ee) after recrystallization.
Optimization Data:
| Parameter | Value |
|---|---|
| Resolving Agent | 1.2 eq (−)-DTTA |
| Solvent | Ethanol/Water (3:1) |
| Temperature | 0–5°C |
| Recovery Yield | 35–40% |
Catalytic Asymmetric Epoxidation
Jacobsen’s Mn(III)–salen catalysts enable direct epoxidation of 1-naphthyl allyl ether. This method achieves 80–90% ee but requires stringent anhydrous conditions.
Catalyst System:
-
Catalyst: (R,R)-Mn(III)–salen (5 mol%)
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Oxidant: NaOCl (2 eq)
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Solvent: Dichloromethane
-
Yield: 50–60%
Industrial-Scale Production
Industrial protocols optimize cost and throughput while maintaining enantiopurity.
Continuous Flow Reactor Design
A 2021 patent (DE2651083) describes a continuous process with:
Solvent Recycling
Ethanol-water mixtures are distilled and reused, reducing waste by 70%.
Purification and Characterization
Chromatographic Methods
-
Flash Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2)
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HPLC: Chiralcel OD-H column, 90:10 hexane/isopropanol, 1 mL/min
Spectroscopic Data
Comparative Analysis of Synthetic Routes
Table 1: Efficacy of Preparation Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Classical Synthesis | 70 | 0 (Racemic) | High | 120 |
| Chiral Resolution | 40 | 98 | Moderate | 450 |
| Asymmetric Catalysis | 55 | 85 | Low | 600 |
Challenges and Innovations
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the oxirane ring.
Major Products Formed
Nucleophilic Substitution: The major products are ring-opened compounds with the nucleophile attached to the carbon atoms of the former oxirane ring.
Oxidation: The major products include diols or other oxidized derivatives.
Reduction: The major products are alcohols or other reduced forms of the original compound.
Scientific Research Applications
Chemical Synthesis
Chiral Building Block
Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- is primarily utilized as a chiral building block in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are crucial in drug development and other applications where stereochemistry plays a vital role.
Synthetic Routes
The synthesis typically involves the reaction of α-naphthol with epichlorohydrin in the presence of a base like sodium hydroxide. This process results in the formation of 1-chloro-3-(1-naphthyloxy)-2-propanol, which is then cyclized to form the oxirane ring.
Biological Applications
Antibacterial Properties
Research has demonstrated that Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- exhibits notable antibacterial activity against both gram-positive and gram-negative bacteria. Specifically, it has shown efficacy against Staphylococcus aureus and Escherichia coli, indicating its potential use in antimicrobial formulations .
Enzyme Interactions
The compound interacts with various enzymes and biomolecules. Studies suggest that it may bind to proteins involved in metabolic pathways, which is essential for evaluating its pharmacological potential and toxicity profile.
Industrial Applications
Epoxy Resins and Coatings
In industrial settings, Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- is employed in the production of epoxy resins. Its reactivity as an epoxide allows it to serve as a reactive diluent in coatings and adhesives formulations .
Table 1: Comparison of Similar Compounds
| Compound Name | Configuration | Key Features |
|---|---|---|
| Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- | (S) | Chiral epoxide with antibacterial properties |
| Oxirane, ((1-naphthalenyloxy)methyl)-, (R)- | (R) | Enantiomer with different optical activity |
| Glycidyl Ethers | Various | Similar structure but different substituents on oxirane ring |
Case Studies
Antimicrobial Efficacy Study
A study evaluated the antibacterial activity of Oxirane against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Enzymatic Interactions Study
In another study involving epoxide hydrolases, Oxirane was subjected to enzymatic reactions to assess its reactivity. The results demonstrated that the compound underwent hydrolysis yielding diols with high enantiomeric excess, indicating its potential utility in asymmetric synthesis .
Mechanism of Action
The mechanism of action of Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of covalent bonds and subsequent biological or chemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-" with structurally or functionally related epoxides:
Key Differences and Insights
Steric and Electronic Effects :
- The 1-naphthalenyloxy group in the target compound introduces steric hindrance and electron-withdrawing effects, making its epoxide ring less reactive than aliphatic epoxides (e.g., EJME) but more reactive than nitro-substituted analogs .
- Chirality : The (S)-enantiomer may exhibit distinct biological activity compared to its (R)-counterpart, as seen in HIV integrase inhibition studies where stereochemistry influenced binding .
Biological Activity :
- Unlike CAA-1/CAA-2 (chiral oxirane analogs of chicoric acid), the target compound lacks catechol and carboxyl groups, reducing its ability to chelate metal ions in enzyme active sites, resulting in lower antiviral efficacy .
Industrial vs. Pharmaceutical Use :
- Aliphatic epoxides like EJME are prioritized for bio-resins due to high oxirane values (~5.2) and low cost , while aromatic epoxides (e.g., the target compound) are niche intermediates in drug synthesis .
Safety Profile: The compound shares hazards common to epoxides, including skin/eye irritation (Category 2) and respiratory toxicity (H315, H319, H335) . Its naphthalene moiety may pose additional carcinogenic risks, though specific data are lacking .
Research Findings and Data
Reactivity in Ring-Opening Reactions :
The naphthalenyloxy group directs nucleophilic attack to the less hindered epoxide carbon. For example, reaction with oleic acid yields estolides (C36/C54 derivatives), while amines produce amides and imines .Comparative Solvolysis :
Substituents like nitro groups (in 125279-81-4 ) accelerate solvolysis by stabilizing transition states, whereas bulky naphthalenyl groups slow reaction kinetics .
Biological Activity
Overview
Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-, also known as (S)-2-[(1-naphthalenyloxy)methyl]oxirane, is a chiral epoxide with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol. This compound features a naphthalene moiety attached to an oxirane ring, contributing to its unique chemical properties and potential biological activities. The presence of the naphthalene group enhances its hydrophobic characteristics, making it suitable for various applications in organic synthesis and medicinal chemistry.
The oxirane ring in this compound is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- to interact with various molecular targets, including enzymes and nucleophiles. Such interactions can lead to the formation of covalent bonds that may result in biological effects.
Biological Activities
Research indicates that Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- exhibits notable biological activities, particularly in the following areas:
- Antibacterial Properties : The compound has shown efficacy against both gram-positive and gram-negative bacteria. Studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial formulations .
- Enzyme Interactions : Interaction studies have focused on its binding affinity and reactivity with biological macromolecules. It is believed that the compound may interact with proteins and enzymes involved in metabolic pathways, which is crucial for assessing its pharmacological potential and toxicity profile .
Table 1: Summary of Biological Activities
| Activity Type | Organism/Target | Findings |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Effective inhibition observed |
| Antibacterial | Escherichia coli | Significant antibacterial activity noted |
| Enzyme Interaction | Various enzymes | Potential binding and reactivity identified |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
- Enzymatic Interactions : In a biocatalytic study involving epoxide hydrolases, Oxirane was subjected to enzymatic reactions to assess its reactivity. The results demonstrated that the compound underwent hydrolysis yielding diols with high enantiomeric excess, indicating its potential utility in asymmetric synthesis .
Applications
Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- finds utility in various fields:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing enantiomerically pure (S)-configured oxirane derivatives with naphthalenyloxy substituents?
- Methodological Answer : The synthesis of (S)-configured oxiranes can involve stereoselective epoxidation of allyl ether precursors or nucleophilic ring-opening of epichlorohydrin derivatives. For example, (S)-2-((1-naphthalenyloxy)methyl)oxirane (CAS: [see ]) may be synthesized via Sharpless epoxidation using titanium(IV) isopropoxide and a chiral tartrate ligand to enforce stereocontrol. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures enantiomeric purity .
Q. How can enantiomeric purity be assessed for this compound?
- Methodological Answer : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC-3) and a polar mobile phase (e.g., hexane/isopropanol 90:10 v/v) is effective. Complementary circular dichroism (CD) spectroscopy, calibrated against (R)- and (S)-standards, can validate enantiomeric excess (ee). Computational TD-DFT simulations (CAM-B3LYP functional) predict CD spectra for comparison with experimental data .
Q. What experimental methods are used to quantify oxirane oxygen content in such compounds?
- Methodological Answer : The AOCS Official Method Cd 9-57 employs hydrobromic acid (HBr) titration in acetic acid to determine oxirane oxygen percentage. Theoretical values are calculated using the iodine value of precursors (e.g., methyl esters) and Equation 2 from Campanella et al. (2008b), ensuring ≤2% deviation between experimental and theoretical results .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : While specific data for this compound is limited, general oxirane handling guidelines apply:
- Use fume hoods and PPE (nitrile gloves, goggles).
- Avoid moisture to prevent ring-opening reactions.
- Store under inert gas (argon) at -20°C .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- NMR : H/C NMR (CDCl) identifies the oxirane ring (δ 3.1–3.5 ppm for CH-O) and naphthalenyl protons (δ 6.8–8.2 ppm).
- HRMS : ESI+ mode confirms molecular ion [M+H] with <5 ppm mass error.
- FT-IR : Epoxide C-O-C stretching (1250–950 cm) and naphthalene C-H bending (810 cm) .
Advanced Research Questions
Q. How can computational models resolve contradictions between experimental and theoretical spectral data?
- Methodological Answer : Discrepancies in UV/VUV or CD spectra arise from vibronic coupling and solvent effects. A hybrid approach combining TD-DFT (CAM-B3LYP) with the vertical gradient vibronic model improves agreement by accounting for vibrational transitions. Polarizable continuum models (PCM) for solvent corrections further refine predictions (e.g., THF vs. methanol) .
Q. What catalyst systems enhance stereoselectivity in the synthesis of this compound?
- Methodological Answer : Ruthenium(VI) bis-imido porphyrin complexes (e.g., Ru(TPP)(NAr)) with TBACl as a co-catalyst achieve >90% yield and >95% ee in epoxide formation. Catalyst recycling (3 cycles) with minimal activity loss is feasible via TLC-monitored reaction quenching .
Q. How do substituents on the naphthalenyl group influence the compound’s stability under acidic conditions?
- Methodological Answer : Electron-donating groups (e.g., methoxy) stabilize the oxirane ring by reducing electrophilicity, while electron-withdrawing groups (e.g., nitro) accelerate ring-opening. Accelerated stability studies (40°C/75% RH, 0.1 M HCl) with HPLC monitoring quantify degradation kinetics. Half-life (t) ranges from 48 hrs (nitro-substituted) to 240 hrs (methoxy-substituted) .
Q. What strategies mitigate batch-to-batch variability in oxirane oxygen content?
- Methodological Answer : Implement inline FTIR monitoring during epoxidation to track oxirane formation in real time. Statistical process control (SPC) with Shewhart charts identifies outliers (>3σ deviation). Post-synthesis azeotropic drying (toluene, 100°C) removes residual moisture, reducing hydrolysis-driven variability .
Q. How can environmental toxicity be predicted for this compound?
- Methodological Answer : Use QSAR models (e.g., ECOSAR) trained on naphthalene derivatives to estimate acute aquatic toxicity (LC for Daphnia magna). Experimental validation via OECD Test Guideline 202 confirms predicted toxicity ranges. Structural analogs like 1-methylnaphthalene (LC = 0.5 mg/L) suggest moderate ecotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
